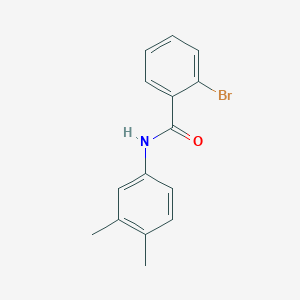

2-bromo-N-(3,4-dimethylphenyl)benzamide

Overview

Description

2-bromo-N-(3,4-dimethylphenyl)benzamide is a chemical compound with the molecular formula C15H14BrNO and a molecular weight of 304.19 . It is also known by its IUPAC name this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14BrNO/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18) . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.

Physical and Chemical Properties Analysis

This compound has a molecular weight of 304.19 . The compound has a predicted boiling point of 341.0±42.0 °C and a predicted density of 1.401±0.06 g/cm3 .

Scientific Research Applications

Molecular Interactions and Structural Analysis

One significant application of 2-bromo-N-(3,4-dimethylphenyl)benzamide derivatives lies in the field of molecular interactions and structural analysis. These compounds, particularly their antipyrine derivatives, have been synthesized and characterized through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. Their study revealed the importance of hydrogen bonding and π-interactions in stabilizing the molecular structures, offering insights into the design of molecular assemblies with tailored properties (Saeed et al., 2020).

Antifungal Activity

Another research focus is on the antifungal properties of novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. These compounds have shown significant activity against phytopathogenic fungi and yeast, highlighting their potential as lead compounds for developing new antifungal agents. The study demonstrates how structural modifications in these benzamide derivatives can enhance biological activity, providing a pathway for the synthesis of more effective antifungal medications (Ienascu et al., 2018).

Synthesis and Characterization

Research has also been devoted to the synthesis and characterization of these compounds, including their intermediates for the synthesis of phenanthridinone. The structural elucidation of these compounds, through methods like NMR and FT-IR spectroscopy, provides foundational knowledge for further chemical and pharmacological studies. This work is critical for the development of synthetic strategies that can produce these compounds efficiently and with high purity (Polo et al., 2019).

Fungicidal Activity

The fungicidal activity of thiazole derivatives prepared from 2-bromo-1-(3,4-dimethylphenyl)ethanone has been investigated, revealing the potential of these derivatives as fungicides. This research contributes to the development of new compounds with improved efficacy against fungal pathogens, addressing a crucial need in agriculture and medicine (Bashandy et al., 2008).

Green Chemistry Approaches

Moreover, green chemistry approaches have been explored for the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, demonstrating the potential for more sustainable and environmentally friendly methods in the production of these compounds. Such approaches are vital for reducing the environmental impact of chemical synthesis, aligning with the goals of sustainable development (Sabbaghan & Hossaini, 2012).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . More detailed studies are required to understand the compound’s interaction with its targets and any resulting changes.

Biochemical Analysis

Biochemical Properties

2-Bromo-N-(3,4-dimethylphenyl)benzamide plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to bind to certain enzymes, potentially inhibiting or activating their functions . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions with the active sites of enzymes. This compound may also interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, it can affect the transcription of specific genes, resulting in altered protein synthesis and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions can lead to changes in cellular function and overall physiological responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light or heat may lead to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes becoming more pronounced over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that very high doses can cause cellular damage and disrupt normal physiological processes.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the overall activity and efficacy of the compound, as well as its potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence its localization and accumulation in specific cellular compartments. The compound may be actively transported across cell membranes or passively diffuse based on its chemical properties.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The precise localization can determine the specific biological effects of the compound.

Properties

IUPAC Name |

2-bromo-N-(3,4-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLSRDSIECGYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351813 | |

| Record name | 2-bromo-N-(3,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303991-53-9 | |

| Record name | 2-bromo-N-(3,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

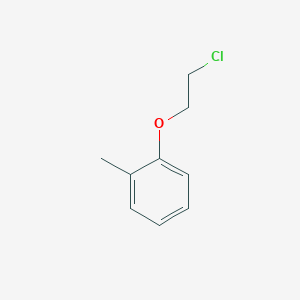

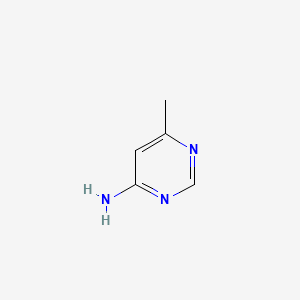

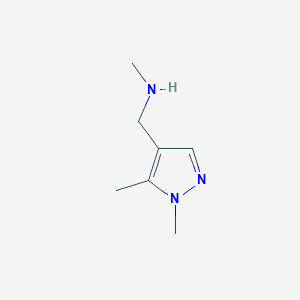

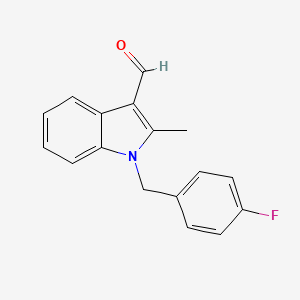

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dimethylamino)methylidene]pentane-2,4-dione](/img/structure/B1348805.png)